(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S/c1-16-6-5-13-30-23(16)29-24(33-19-11-9-18(32-2)10-12-19)20(26(30)31)14-17(15-27)25-28-21-7-3-4-8-22(21)34-25/h3-14H,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWADCOWIKLGB-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a synthetic organic molecule notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its complex structure incorporates various functional groups that may contribute to its biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.43 g/mol. The structure features a benzo[d]thiazole moiety, a pyrido[1,2-a]pyrimidine component, and an acrylonitrile group, which are known to exhibit diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through several chemical reactions, particularly utilizing aza-Michael addition reactions. The reaction conditions must be carefully controlled to avoid side reactions due to the presence of reactive functional groups such as nitriles and amines.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance:
- Cell Line Studies : Benzothiazole derivatives have shown promising results against various cancer cell lines. A review indicated that compounds with similar structures exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines, with IC50 values ranging from 0.24 to 0.92 µM .
- Mechanism of Action : The mechanism often involves induction of apoptosis in cancer cells. For example, derivatives containing benzothiazole were found to promote cell death through apoptosis in HepG2 cells .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Research indicates that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .
Case Studies
- In vitro Studies : A study involving a series of benzothiazole derivatives reported their effectiveness in inhibiting proliferation in several cancer cell lines, demonstrating IC50 values that indicate strong antiproliferative effects .
- Comparative Analysis : In a comparative study of various benzothiazole derivatives, compounds similar to our target showed varying degrees of activity against different cancer types, indicating that structural modifications can significantly impact biological efficacy .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.57 | Apoptosis |
| Anticancer | MNK-45 | 0.40 | Apoptosis |
| Anticancer | NCI-H226 | 0.24 - 0.92 | Apoptosis |
| Anti-inflammatory | COX Inhibition | Not specified | COX inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Implications
Key Observations:
- Substituent Diversity: The 4-methoxyphenoxy group in the target compound distinguishes it from chloro- or nitro-substituted analogs (e.g., ), likely altering solubility and target binding.
- Core Heterocycles: Pyrido-pyrimidinone (target compound) vs. thiazolidinone () or benzo[f]chromenone () cores suggest divergent pharmacological targets. Pyrido-pyrimidinones are associated with kinase inhibition, while thiazolidinones are explored for antimicrobial activity .
- Acrylonitrile vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
